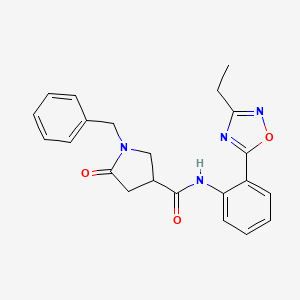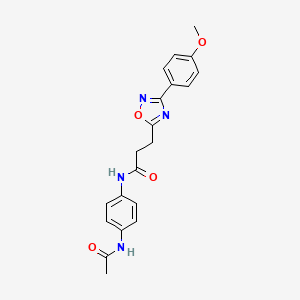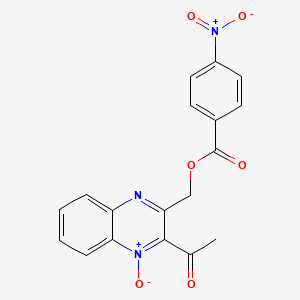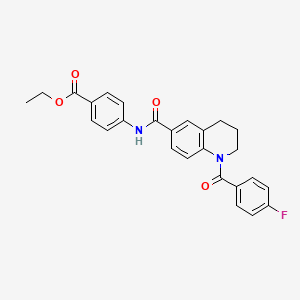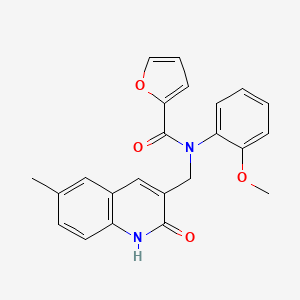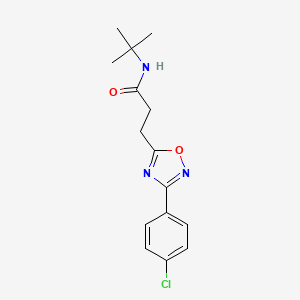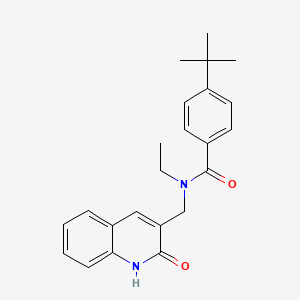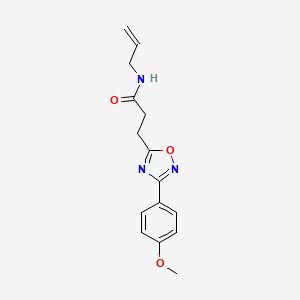
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to inhibit the production of reactive oxygen species, which are responsible for oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is readily available and can be synthesized using simple laboratory techniques. It is also relatively stable and can be stored for extended periods. However, it has limitations as well, as it exhibits low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. It can be studied for its potential as a therapeutic agent for various inflammatory and cancerous conditions. It can also be modified to improve its solubility and bioavailability. Additionally, its mechanism of action can be further elucidated to gain a better understanding of its effects on the body.
Conclusion:
In conclusion, N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has potential applications in various fields of scientific research. It exhibits anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential as an anticancer agent. Its mechanism of action involves the inhibition of cyclooxygenase enzymes and induction of apoptosis in cancer cells. It has advantages and limitations for lab experiments and has several future directions for research.
Méthodes De Synthèse
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate in the presence of acetic anhydride to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The second step involves the reaction of the obtained product with allyl bromide in the presence of potassium carbonate to form N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.
Propriétés
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-10-16-13(19)8-9-14-17-15(18-21-14)11-4-6-12(20-2)7-5-11/h3-7H,1,8-10H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFWJWMROBGWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

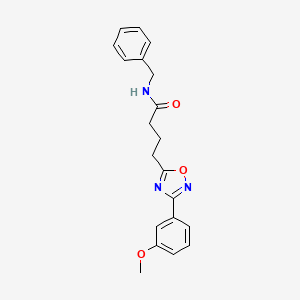

![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)
